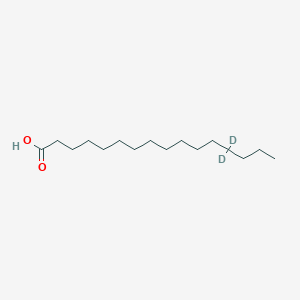

Palmitic acid-d2-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

13,13-dideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Deuterium-Labeled Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of deuterium-labeled palmitic acid, with a primary focus on perdeuterated palmitic acid (d31-PA). It contrasts these properties with its non-labeled counterpart, details relevant experimental protocols, and explores the significant implications of deuteration in metabolic research and pharmaceutical development, most notably the kinetic isotope effect.

Comparative Physicochemical Properties

Deuterium labeling on the carbon backbone of palmitic acid results in a significant mass increase but has subtle effects on bulk physicochemical properties such as melting point, boiling point, and acidity. The fundamental chemical reactivity and solubility profile remain largely unchanged.

Table 1: Physicochemical Properties of Palmitic Acid vs. d31-Palmitic Acid

| Property | Palmitic Acid (PA) | d31-Palmitic Acid (d31-PA) | Key Differences & Notes |

| Chemical Formula | C₁₆H₃₂O₂[1] | C₁₆D₃₁HO₂ (CD₃(CD₂)₁₄COOH)[2] | All hydrogens on the acyl chain are replaced by deuterium. |

| Molecular Weight | 256.42 g/mol [3] | ~287.6 g/mol | Significant mass increase of +31 Da due to deuteration. |

| Melting Point | 61.8 - 62.9 °C[3][4][5] | 61 - 64 °C | The melting point range is nearly identical, indicating that deuteration has a minimal effect on intermolecular forces in the solid state. |

| Boiling Point | ~351.5 °C[4][6] | Not empirically reported, but expected to be very similar to PA. | Boiling point is primarily dictated by molecular weight and intermolecular forces. A slight increase might be expected but is generally negligible. |

| Solubility | Soluble in organic solvents (ethanol, DMSO, DMF); sparingly soluble in aqueous buffers.[1][7] | Expected to be nearly identical to PA. | The overall nonpolar character of the acyl chain, which governs solubility, is not significantly altered by deuteration. |

| pKa | ~4.95[3] | Expected to be ~4.95 | Deuteration of the carbon chain has a negligible inductive effect on the acidity of the distant carboxylic acid proton. Significant pKa shifts only occur when the acidic proton itself is replaced with deuterium (O-D vs. O-H).[8] |

Comparative Spectroscopic Properties

Spectroscopic techniques reveal the most dramatic and useful differences between standard and deuterium-labeled palmitic acid. These differences form the basis for using d31-PA as a tracer in complex biological systems.

Table 2: Spectroscopic Properties of Palmitic Acid vs. d31-Palmitic Acid

| Property | Palmitic Acid (PA) | d31-Palmitic Acid (d31-PA) | Key Differences & Notes |

| Mass Spectrometry | M = ~256.24 amu | M+31 = ~287.24 amu | The +31 mass shift provides a clear and unambiguous signal for tracking the labeled molecule and its metabolites. Fragmentation patterns are also shifted, aiding in structural elucidation.[9] |

| Infrared (IR) Spectroscopy | C-H stretch: ~2850-3000 cm⁻¹ | C-D stretch: ~2050-2250 cm⁻¹ | The C-D bond vibrations appear in a "silent" region of the biological spectrum, which is free from interfering signals from endogenous molecules.[10][11] This allows for highly specific detection. |

| ¹H NMR Spectroscopy | Characteristic signals for CH₃ (~0.88 ppm), (CH₂)ₙ (~1.25 ppm), and α-CH₂ (~2.35 ppm).[12] | Absence of acyl chain proton signals. | The disappearance of proton signals is a definitive indicator of successful deuteration. |

| ¹³C NMR Spectroscopy | Sharp, single peaks for each unique carbon.[13] | Signals are split into multiplets due to C-D coupling and are shifted slightly upfield. | These changes can confirm the position and extent of deuteration. |

| ²H NMR Spectroscopy | No signal. | Strong, broad signal in the aliphatic region. | Provides direct detection and quantification of the deuterium-labeled species.[14] |

The Kinetic Isotope Effect (KIE)

A primary motivation for using deuterium-labeled compounds in drug development and metabolic research is the Kinetic Isotope Effect (KIE) .

The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as part of the rate-determining step will proceed more slowly when a C-D bond must be broken instead.

In the context of palmitic acid, this is highly relevant to its metabolism via β-oxidation . The initial step of this pathway is catalyzed by Acyl-CoA dehydrogenase, which involves the abstraction of a hydrogen atom from the α or β carbon. When d31-palmitic acid is metabolized, the cleavage of the C-D bond at this position is slower, reducing the overall rate of metabolism. This principle is exploited in drug design to protect specific metabolic "soft spots" on a molecule, thereby increasing its metabolic stability and half-life.[15][16]

Key Experimental Protocols

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a highly accurate method for determining the melting point and phase transition behavior of lipids.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of palmitic acid (or d31-PA) into a standard aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heating Scan: Ramp the temperature at a controlled rate (e.g., 2°C/min) to a temperature well above the melting point (e.g., 80°C).[17]

-

Cooling Scan: (Optional) Cool the sample back to the starting temperature at a controlled rate to study crystallization behavior.

-

-

Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[18][19]

Protocol 2: Competitive Kinetic Isotope Effect Assay using LC-MS/MS

This protocol provides a robust method for determining the KIE by simultaneously incubating the labeled and unlabeled compound with a metabolic system (e.g., human liver microsomes) and measuring their relative depletion rates.[20]

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (cofactor for metabolic enzymes).

-

Substrate Addition: Prepare a 1:1 molar ratio stock solution of palmitic acid and d31-palmitic acid in a suitable organic solvent (e.g., acetonitrile).

-

Incubation:

-

Pre-warm the microsomal master mix to 37°C.

-

Initiate the reaction by adding a small volume of the 1:1 substrate stock solution.

-

Take an aliquot immediately at t=0 and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. This serves as the baseline ratio.

-

Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

-

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Separate the analytes using a C18 reverse-phase HPLC column.[21]

-

Use a tandem mass spectrometer (MS/MS) operating in negative ion mode with Multiple Reaction Monitoring (MRM).

-

Set up two distinct MRM transitions: one for unlabeled palmitic acid (e.g., m/z 255 -> 255) and one for d31-palmitic acid (e.g., m/z 286 -> 286).

-

-

Data Analysis: Calculate the peak area ratio of d31-PA to PA at each time point. An increase in this ratio over time indicates that the unlabeled PA is being consumed faster than the deuterated d31-PA, demonstrating a significant KIE.

Conclusion and Implications

While perdeuteration of palmitic acid does not substantially alter its bulk physicochemical properties, it induces profound changes in its spectroscopic characteristics and metabolic stability. The distinct signatures in mass spectrometry and infrared spectroscopy make d31-palmitic acid an invaluable tool for tracing metabolic pathways and quantifying fatty acid flux in complex biological systems.[22][23] Furthermore, the inherent kinetic isotope effect provides a powerful strategy for modulating metabolic rates. For researchers in drug development, understanding these properties is crucial for designing stabilized molecules and for accurately interpreting data from metabolic studies involving deuterium-labeled compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]

- 3. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Palmitic acid CAS#: 57-10-3 [m.chemicalbook.com]

- 6. Palmitic acid - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An infrared spectroscopic study of specifically deuterated fatty-acyl methyl groups in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbon-deuterium bonds as non-perturbative infrared probes of protein dynamics, electrostatics, heterogeneity, and folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. magritek.com [magritek.com]

- 13. Palmitic acid(57-10-3) 13C NMR spectrum [chemicalbook.com]

- 14. NMR studies of carboxylic acids : an investigation of head group behaviour in lyotropic and nematic phases - UBC Library Open Collections [open.library.ubc.ca]

- 15. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. perkinelmer.com.ar [perkinelmer.com.ar]

- 20. DSpace [apo.ansto.gov.au]

- 21. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Palmitic Acid-d2 in Primary Hepatocytes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in the diet and a key player in cellular metabolism, particularly in the liver. Its metabolic fate is a critical determinant of hepatocyte function and dysfunction, with implications for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. The use of stable isotope-labeled fatty acids, such as palmitic acid-d2 ([2,2-D2]palmitic acid), allows for precise tracing of its metabolic pathways within primary hepatocytes. This technical guide provides an in-depth overview of the metabolic processing of palmitic acid-d2, detailing its incorporation into various lipid species, the experimental protocols for its study, and the signaling pathways that govern its fate.

Data Presentation: Quantitative Analysis of Palmitic Acid-d2 Metabolism

The metabolic fate of palmitic acid-d2 in primary hepatocytes is diverse, with the labeled fatty acid being channeled into several key metabolic pathways. The following tables summarize the expected quantitative distribution of palmitic acid-d2 into major lipid classes following incubation with primary hepatocytes. Note: The following data are representative examples derived from typical stable isotope tracing studies in hepatocytes and are intended to be illustrative.

Table 1: Incorporation of Palmitic Acid-d2 into Major Lipid Classes

| Lipid Class | Percentage of Incorporated Palmitic Acid-d2 (at 24 hours) | Key Enzymes Involved |

| Triglycerides (TG) | 45-60% | GPAT, AGPAT, DGAT1/2 |

| Phospholipids (PL) | 25-35% | GPAT, AGPAT, CDS, CCT |

| Diacylglycerols (DAG) | 5-10% | GPAT, AGPAT |

| Cholesteryl Esters (CE) | 2-5% | ACAT |

| Free Fatty Acids (FFA) | <5% | - |

Table 2: Distribution of Palmitic Acid-d2 within Phospholipid Subclasses

| Phospholipid Subclass | Percentage of Palmitic Acid-d2 in Total Phospholipids |

| Phosphatidylcholine (PC) | 50-65% |

| Phosphatidylethanolamine (PE) | 20-30% |

| Phosphatidylserine (PS) | 5-10% |

| Phosphatidylinositol (PI) | 3-7% |

Table 3: Beta-Oxidation of Palmitic Acid-d2

| Metabolic Product | Measurement | Notes |

| Acetyl-CoA | Isotopic enrichment in downstream metabolites (e.g., citrate) | Reflects the rate of mitochondrial beta-oxidation. |

| Acid-Soluble Metabolites | Quantification of radiolabeled water (if using 3H) or labeled intermediates | Provides an overall measure of fatty acid oxidation. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate tracing of the metabolic fate of palmitic acid-d2.

Primary Hepatocyte Isolation and Culture

-

Source: Male C57BL/6J mice (8-12 weeks old).

-

Method: Two-step collagenase perfusion method.

-

Anesthetize the mouse and surgically expose the portal vein.

-

Perfuse the liver with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing EGTA to disrupt cell junctions.

-

Follow with a perfusion of HBSS containing collagenase type IV to digest the liver matrix.

-

Excise the liver, gently disperse the cells in Williams' Medium E, and filter through a 70 µm cell strainer.

-

Purify hepatocytes by Percoll gradient centrifugation.

-

Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow cells to attach for 4-6 hours before proceeding with experiments.

Palmitic Acid-d2 Labeling

-

Preparation of Labeling Medium:

-

Prepare a stock solution of palmitic acid-d2 by dissolving it in ethanol.

-

Complex the palmitic acid-d2 to fatty acid-free bovine serum albumin (BSA) in a 5:1 molar ratio in serum-free Williams' Medium E.

-

The final concentration of palmitic acid-d2 in the labeling medium should be between 100-500 µM, depending on the experimental design.

-

-

Labeling Procedure:

-

After cell attachment, wash the primary hepatocytes with warm PBS.

-

Replace the culture medium with the pre-warmed palmitic acid-d2 labeling medium.

-

Incubate the cells for various time points (e.g., 1, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the tracer.

-

Lipid Extraction

-

Method: Bligh-Dyer lipid extraction.

-

At the end of the incubation period, aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Add a mixture of methanol:chloroform (2:1, v/v) to the cells and scrape them from the plate.

-

Transfer the cell suspension to a glass tube.

-

Add chloroform and water to achieve a final ratio of methanol:chloroform:water of 2:2:1.8.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas and store at -80°C until analysis.

-

Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Data Acquisition: Full scan mode to detect all lipid species, followed by data-dependent MS/MS for lipid identification.

-

Data Analysis: Use specialized software (e.g., LipidSearch, MS-DIAL) to identify lipid species and quantify the isotopic enrichment of deuterium in palmitic acid-containing lipids.

-

Visualization of Metabolic and Signaling Pathways

The metabolic fate of palmitic acid is tightly regulated by a complex network of signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways and workflows.

Conclusion

The use of palmitic acid-d2 as a metabolic tracer provides a powerful tool for dissecting the intricate details of fatty acid metabolism in primary hepatocytes. By combining stable isotope labeling with advanced mass spectrometry techniques, researchers can obtain quantitative insights into the flux of palmitic acid through various metabolic pathways. This knowledge is essential for understanding the molecular basis of liver diseases and for the development of novel therapeutic strategies targeting hepatic lipid metabolism. The methodologies and data presented in this guide offer a comprehensive framework for scientists and drug development professionals working in this critical area of research.

Whitepaper: The Role of Palmitic Acid-d2-1 in Elucidating Lipid Biosynthesis Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body, playing a central role in metabolism, cellular structure, and signaling.[1][2][3] It can be obtained from dietary sources or synthesized endogenously from carbohydrates and amino acids through de novo lipogenesis (DNL).[1][3] Understanding the intricate pathways of its synthesis, storage, and utilization is critical for developing therapies for metabolic diseases, cancer, and neurodegenerative disorders.[2][4]

Palmitic acid-d2-1 is a stable, deuterium-labeled isotopologue of palmitic acid.[5] By replacing two hydrogen atoms with deuterium at a specific position, it serves as a powerful tracer in metabolic studies.[5][6] This modification makes it distinguishable from its endogenous, unlabeled counterpart by mass spectrometry (MS) without altering its fundamental biochemical properties.[7][8] The use of stable isotope tracers like this compound is a gold-standard method for quantitatively evaluating the major pathways of fatty acid metabolism, including tissue uptake, oxidation, and incorporation into complex lipids like triglycerides and phospholipids.[9][10] This guide provides an in-depth overview of the application of this compound in lipid biosynthesis research, detailing experimental methodologies, quantitative data analysis, and the signaling pathways it helps to unravel.

Core Metabolic Pathways of Palmitic Acid

Palmitic acid is a linchpin in lipid metabolism. Its journey begins with its synthesis and extends to its incorporation into a vast array of complex lipids, each with distinct biological functions.

-

De Novo Lipogenesis (DNL): This is the primary pathway for endogenous palmitic acid synthesis, occurring mainly in the liver and adipose tissue.[1] The process starts with acetyl-CoA, which is carboxylated to form malonyl-CoA.[2] Through a series of enzymatic reactions catalyzed by fatty acid synthase (FAS), these two-carbon units are sequentially added to build the 16-carbon backbone of palmitic acid.[2]

-

Incorporation into Glycerolipids: Once synthesized or taken up from circulation, palmitic acid is activated to palmitoyl-CoA. It serves as a primary building block for glycerolipids. It is incorporated into triglycerides (TGs) for energy storage in lipid droplets and into phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which are essential structural components of cell membranes.[1][11][12]

-

Sphingolipid Synthesis: Palmitic acid is a crucial precursor for the synthesis of ceramides, the foundational molecules of all sphingolipids.[1] These lipids are vital for neuronal cell membrane structure and signal transduction.[1]

-

Beta-Oxidation: In mitochondria, palmitic acid is broken down through beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP, the cell's primary energy currency.[1]

Experimental Design: Tracing Lipid Biosynthesis with this compound

Stable isotope labeling offers a robust method to track the metabolic fate of fatty acids in living systems.[13] A typical experimental workflow involves introducing this compound into a biological system (cell culture or animal model) and monitoring its incorporation into various lipid species over time using mass spectrometry.

References

- 1. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Stability of Deuterium Labels in Palmitic Acid-d2-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds, such as Palmitic acid-d2-1, are invaluable tools in metabolic research, pharmacokinetic studies, and drug development. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, allows for the tracing of molecules in complex biological systems. The stability of these isotopic labels is paramount to the integrity and accuracy of experimental outcomes. This technical guide provides a comprehensive overview of the stability of deuterium labels in this compound, detailing factors that can influence label integrity, experimental protocols for stability assessment, and the biological pathways where this tracer is employed.

Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a key energy source and a fundamental building block for more complex lipids.[1] Its deuterated analogue, this compound, where two deuterium atoms are typically placed at the C-2 position, is frequently used to investigate fatty acid metabolism and its role in various physiological and pathological processes.[2][3] Understanding the conditions under which the C-D bonds remain stable is crucial for the accurate interpretation of data derived from studies utilizing this tracer.

Core Concepts: Stability of Deuterium Labels

The stability of a deuterium label is primarily determined by the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and less susceptible to chemical and enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[4] However, under certain conditions, the deuterium label can be lost through exchange with protons from the surrounding environment, a process known as hydrogen-deuterium (H/D) exchange.

Several factors can influence the stability of the deuterium label in this compound:

-

pH: Both acidic and basic conditions can catalyze H/D exchange. While C-D bonds are generally stable, extreme pH values can promote the exchange, particularly if there are adjacent activating functional groups.

-

Temperature: Elevated temperatures can provide the necessary activation energy to overcome the C-D bond strength, increasing the rate of H/D exchange and other degradation reactions.[5][6]

-

Enzymatic Activity: While the kinetic isotope effect slows down enzymatic reactions, some enzymes may still be capable of cleaving C-D bonds, leading to the loss of the label. This is a critical consideration in biological systems.

-

Solvent: The solvent system used for storage and experimentation can influence stability. Protic solvents, which contain exchangeable protons (e.g., water, methanol), can be a source of protons for H/D exchange.

Data Presentation: Quantitative Stability Assessment

While specific quantitative data for the stability of this compound under a wide range of conditions is not extensively published in a consolidated format, the following tables summarize the expected stability based on general principles of C-D bond stability and findings from related studies on deuterated compounds. These tables are intended to provide a guideline for researchers. It is highly recommended to perform stability studies under the specific experimental conditions to be used.

Table 1: Predicted Stability of this compound Under Various pH Conditions at 25°C

| pH | Incubation Time (hours) | Predicted Deuterium Retention (%) | Potential for H/D Exchange |

| 2 | 24 | >98% | Minimal |

| 4 | 24 | >99% | Very Low |

| 7.4 (Physiological) | 24 | >99% | Very Low |

| 10 | 24 | >95% | Low to Moderate |

| 12 | 24 | >90% | Moderate to High |

Table 2: Predicted Stability of this compound at Neutral pH (7.4) Under Various Temperature Conditions

| Temperature (°C) | Incubation Time (hours) | Predicted Deuterium Retention (%) | Potential for Degradation |

| 4 (Refrigerated) | 72 | >99% | Very Low |

| 25 (Room Temperature) | 24 | >99% | Very Low |

| 37 (Physiological) | 24 | >98% | Low |

| 60 | 24 | >90% | Moderate |

| 100 | 1 | <80% | High |

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantify the retention of deuterium in this compound after incubation under specific experimental conditions.

1. Sample Preparation and Incubation:

- Prepare solutions of this compound at a known concentration in the desired buffer (e.g., phosphate-buffered saline for physiological pH) or solvent.

- Divide the solution into aliquots for different time points and conditions (e.g., varying pH, temperature).

- Incubate the samples for the desired duration. A control sample should be immediately processed at time zero.

2. Lipid Extraction:

- To each sample, add a known amount of an internal standard (e.g., Palmitic acid-d31).[3]

- Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

- Vortex the mixture thoroughly and centrifuge to separate the phases.

- Carefully collect the lower organic phase containing the lipids.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

- Evaporate the solvent from the extracted lipids under a stream of nitrogen.

- Add a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-methanol), to the dried lipid extract.[7]

- Heat the mixture at 60°C for 10-15 minutes to facilitate the conversion of fatty acids to their more volatile methyl esters.

- After cooling, add hexane and water to the mixture, vortex, and centrifuge.

- Collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis:

- Inject an aliquot of the hexane extract into a GC-MS system equipped with a suitable capillary column for FAME analysis (e.g., DB-23).

- GC Conditions:

- Injector Temperature: 250°C

- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium

- MS Conditions:

- Ionization Mode: Electron Ionization (EI)

- Acquisition Mode: Selected Ion Monitoring (SIM)

- Monitor the molecular ions ([M]+) and key fragment ions for both the deuterated palmitate methyl ester and the internal standard. For this compound methyl ester, the molecular ion will be at m/z corresponding to C17H32D2O2. For the internal standard (Palmitic acid-d31 methyl ester), the molecular ion will be at m/z corresponding to C17H3D31O2.

5. Data Analysis:

- Calculate the ratio of the peak area of the this compound derivative to the peak area of the internal standard for each time point and condition.

- Compare these ratios to the ratio obtained from the time-zero control to determine the percentage of deuterium retention.

Protocol 2: Assessment of this compound Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-destructive method to directly observe the deuterium label.

1. Sample Preparation:

- Dissolve a known amount of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4) to a final concentration suitable for NMR analysis (typically in the millimolar range).

- For stability studies under aqueous conditions, a co-solvent system or the use of micelles/liposomes may be necessary.

- Prepare samples for different time points and conditions as in the GC-MS protocol.

2. NMR Data Acquisition:

- Acquire 2H (deuterium) NMR spectra on a high-field NMR spectrometer.

- Acquisition Parameters:

- Observe Nucleus: 2H

- A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

- Use a relaxation delay of at least 5 times the T1 of the deuterium signal to ensure quantitative measurements.

3. Data Analysis:

- Integrate the area of the deuterium signal corresponding to the C-2 position of palmitic acid.

- Compare the integral values over time and across different conditions to the initial (time-zero) integral to determine the percentage of deuterium retention.

Mandatory Visualizations

Signaling Pathways Involving Palmitic Acid

Palmitic acid is not only a metabolic fuel but also a signaling molecule that can influence various cellular processes, often implicated in metabolic diseases and inflammation.[8] One of the key pathways activated by palmitic acid is the Toll-like receptor 4 (TLR4) signaling pathway, which can lead to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[9][10] Palmitic acid is also a precursor for the synthesis of ceramides, which are important signaling lipids involved in processes such as apoptosis and insulin resistance.[4][11]

References

- 1. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lipidmaps.org [lipidmaps.org]

- 4. researchgate.net [researchgate.net]

- 5. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temperature-induced conformational change at the catalytic site of Sulfolobus solfataricus alcohol dehydrogenase highlighted by Asn249Tyr substitution. A hydrogen/deuterium exchange, kinetic, and fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to Palmitic Acid-d2-1 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity, and applications of Palmitic acid-d2-1, a crucial tool in metabolic research, drug development, and clinical diagnostics. This guide is intended to serve as a practical resource for researchers, offering detailed methodologies and a clear overview of the procurement and quality aspects of this deuterated fatty acid.

Commercial Sources and Purity

This compound (Hexadecanoic-2,2-d2 acid) is a stable isotope-labeled form of palmitic acid, primarily utilized as an internal standard for the precise quantification of its unlabeled counterpart in various biological matrices by mass spectrometry (MS). Several reputable commercial suppliers offer this compound for research purposes. The purity of this compound is a critical factor for accurate and reproducible experimental results. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Catalog Number (Example) | Stated Purity | Isotopic Purity | Formulation | CAS Number |

| Cayman Chemical | 9001876 | ≥98% | ≥98% deuterated forms (d1-d2)[1] | Crystalline solid | 62689-96-7[1] |

| Santa Cruz Biotechnology | sc-225381 | - | 98%[2] | - | 62689-96-7[2] |

| MedChemExpress | HY-N0830S4 | 98.0% | - | Crystalline solid | 62689-96-7[3] |

| Sigma-Aldrich (Merck) | 45533 | 99% (CP) | 98 atom % D[4] | Solid | 62689-96-7[4] |

Note: Product specifications, including purity and catalog numbers, may vary by lot and are subject to change. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.[2]

Quality Control and Certificate of Analysis

The quality and purity of this compound are paramount for its use as an internal standard. A Certificate of Analysis (CoA) is a crucial document provided by the supplier that details the results of quality control testing for a specific batch of the product. Researchers should carefully review the CoA before using the compound.

Key Parameters on a Certificate of Analysis:

-

Chemical Purity: Typically determined by Gas Chromatography (GC) or other chromatographic techniques, this value indicates the percentage of the desired compound in the material, excluding any isotopic variants or other impurities. For instance, a CoA for palmitic acid might show a purity of ≥97.5% by GC.[5]

-

Isotopic Purity: This specifies the percentage of the deuterated form of the molecule. For this compound, suppliers often state an isotopic purity of 98% or higher, meaning that 98% of the labeled molecules contain two deuterium atoms at the specified positions.[2][4]

-

Appearance: The physical form and color of the compound are noted, which should be consistent with the product description (e.g., white to off-white powder or flakes).[5]

-

Identity Confirmation: Techniques such as Infrared (IR) spectroscopy or Mass Spectrometry (MS) are used to confirm the chemical structure of the compound. The CoA will typically state that the spectrum "conforms" to the structure of this compound.[5]

-

Other Physicochemical Properties: Additional data such as acid value, saponification value, and iodine value may be provided for fatty acids.[5]

Experimental Protocols

This compound is most commonly employed as an internal standard in quantitative mass spectrometry-based lipidomics. Its chemical properties are nearly identical to endogenous palmitic acid, allowing it to co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. The known concentration of the added deuterated standard enables accurate quantification of the unknown amount of the endogenous analyte.

General Protocol for Quantification of Palmitic Acid in Biological Samples using GC-MS

The following is a generalized protocol adapted from established methods for fatty acid analysis.[6]

1. Sample Preparation and Lipid Extraction:

-

For Plasma/Serum: To 100 µL of plasma or serum, add 295 µL of acetonitrile containing 1% formic acid and 5 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 25 ng/mL final concentration).[7] Vortex for 1 minute. Centrifuge to pellet proteins, and collect the supernatant.[7]

-

For Tissues: Weigh a small amount of frozen tissue and homogenize it in a cold solvent mixture, such as methanol or a chloroform:methanol solution, containing a known amount of this compound.[6][8]

-

For Cultured Cells: After removing the culture medium, wash cells with phosphate-buffered saline (PBS). Scrape the cells into a solvent like methanol containing the internal standard.[9]

2. Derivatization:

-

For GC-MS analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile ester. A common method is methylation.

-

Dry the lipid extract under a stream of nitrogen.

-

Add a derivatizing agent such as m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFAH) or prepare fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl.[10]

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., HP-5MS) for separation.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized palmitic acid and this compound.

4. Data Analysis:

-

Quantify the amount of endogenous palmitic acid by comparing the peak area of its characteristic ion to the peak area of the corresponding ion from the deuterated internal standard.

-

A calibration curve should be generated using known concentrations of unlabeled palmitic acid and a fixed concentration of the internal standard to ensure accurate quantification.

Visualization of Workflows and Pathways

Experimental Workflow for Internal Standard-Based Quantification

The following diagram illustrates the general workflow for using this compound as an internal standard for the quantification of palmitic acid in a biological sample.

Caption: Workflow for quantifying palmitic acid using this compound as an internal standard.

Metabolic Fate of Palmitic Acid

Once inside the cell, palmitic acid can enter several metabolic pathways. While this compound is primarily used as a non-metabolized internal standard for quantification, understanding the fate of the endogenous compound is crucial for interpreting experimental results in metabolic studies. The following diagram outlines the major metabolic pathways of palmitic acid.

Caption: Major metabolic pathways of intracellular palmitic acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Palmitic acid-2,2-d2 D 98atom 62689-96-7 [sigmaaldrich.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. shimadzu.com [shimadzu.com]

- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide: Palmitic Acid-d2 Applications in Studying Metabolic Disorders

A Core Component for Advancing Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rising prevalence of metabolic disorders, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), necessitates the development of advanced research tools to unravel their complex pathophysiology. Stable isotope-labeled compounds, particularly deuterated fatty acids like palmitic acid-d2, have emerged as indispensable probes for tracing the intricate dynamics of lipid metabolism in vivo. This technical guide provides a comprehensive overview of the applications of palmitic acid-d2 in studying metabolic disorders, with a focus on its utility in quantifying fatty acid flux, de novo lipogenesis, and its incorporation into various lipid species. We detail established experimental protocols, present key quantitative data in a structured format, and illustrate relevant metabolic pathways and experimental workflows using clear, concise diagrams. This guide serves as a practical resource for researchers and drug development professionals aiming to leverage the power of stable isotope tracers to advance our understanding and treatment of metabolic diseases.

Introduction to Palmitic Acid-d2 as a Metabolic Tracer

Palmitic acid (C16:0) is the most common saturated fatty acid in the human body and plays a central role in energy storage, membrane structure, and cell signaling. Its metabolism is frequently dysregulated in metabolic disorders. Palmitic acid-d2 (D2-PA) is a stable isotope-labeled form of palmitic acid where two hydrogen atoms on the carbon chain have been replaced by deuterium atoms. This subtle modification makes it an ideal tracer for metabolic studies for several key reasons:

-

Non-radioactive: Unlike radioisotopes, stable isotopes like deuterium are non-radioactive, making them safe for use in both preclinical and clinical human studies.

-

High Sensitivity of Detection: While deuterium is a naturally occurring isotope, its natural abundance is very low. This allows for the administration of a known amount of D2-PA and its highly sensitive detection above the natural background using mass spectrometry (MS).

-

Metabolically Indistinguishable: The addition of two deuterium atoms does not significantly alter the biochemical properties of palmitic acid. This ensures that D2-PA follows the same metabolic pathways as its unlabeled counterpart, providing an accurate representation of endogenous fatty acid metabolism.

By introducing a known quantity of D2-PA into a biological system, researchers can trace its journey and quantify its rate of appearance and incorporation into various lipid pools. This provides a dynamic, kinetic picture of lipid metabolism that is not achievable through static measurements of metabolite concentrations alone.

Key Applications in Metabolic Disorder Research

The versatility of palmitic acid-d2 allows for its application in a wide array of metabolic studies. Below, we highlight its core applications in the context of prevalent metabolic disorders.

Quantifying De Novo Lipogenesis (DNL)

De novo lipogenesis is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. In states of energy surplus, such as that seen in obesity and insulin resistance, DNL is often significantly upregulated, contributing to the accumulation of fat in the liver (hepatic steatosis) and the secretion of triglyceride-rich lipoproteins. While deuterated water (D₂O) is the gold standard for directly measuring DNL, D2-PA is used to trace the fate of pre-formed fatty acids, providing crucial context to the overall lipid balance.

Tracing Fatty Acid Uptake, Storage, and Oxidation

A primary and powerful application of D2-PA is to trace the flux of exogenous fatty acids. Following administration, researchers can monitor the rate of D2-PA uptake by various tissues (e.g., liver, muscle, adipose tissue), its esterification into complex lipids like triglycerides (TGs) and phospholipids (PLs) for storage, and its oxidation for energy production. This provides critical insights into lipid partitioning and how it becomes dysregulated in conditions like insulin resistance, where tissues may exhibit impaired fatty acid uptake or oxidation.

Elucidating Lipid Signaling Pathways

Beyond their role in energy metabolism, fatty acids and their derivatives are potent signaling molecules that can influence pathways related to inflammation, apoptosis, and insulin signaling. The accumulation of certain lipid species, a phenomenon known as lipotoxicity, is a key driver of cellular dysfunction in metabolic diseases. D2-PA can be used to trace the incorporation of palmitate into specific signaling lipids, such as ceramides and diacylglycerols (DAGs), helping to dissect the molecular mechanisms underlying lipotoxicity and insulin resistance.

Experimental Protocols

The successful application of palmitic acid-d2 as a metabolic tracer requires meticulous experimental design and execution. Below are generalized protocols for in vivo and in vitro studies.

In Vivo Studies in Animal Models

This protocol outlines a typical workflow for tracing D2-PA metabolism in a rodent model of a metabolic disorder.

Materials:

-

Palmitic acid-d2 (e.g., from Cambridge Isotope Laboratories, Inc.)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Sterile saline solution (0.9% NaCl)

-

Animal model (e.g., ob/ob mice, diet-induced obese mice) and appropriate control animals

-

Anesthetic

-

Blood collection supplies (e.g., heparinized capillary tubes or syringes)

-

Tissue collection tools (forceps, scissors)

-

Liquid nitrogen

Procedure:

-

Preparation of D2-PA-BSA Complex:

-

Dissolve a precise amount of D2-PA in a small volume of ethanol.

-

Prepare a sterile solution of fatty acid-free BSA in saline (e.g., 10% w/v).

-

While vortexing or stirring the BSA solution, slowly add the D2-PA/ethanol solution. This allows the fatty acid to bind to albumin, mimicking its natural transport in the bloodstream.

-

The final molar ratio of D2-PA to BSA is typically between 3:1 and 6:1. Gently warm the solution (e.g., to 37°C) to ensure complete complexing.

-

-

Animal Fasting: Fast the animals for a predetermined period (e.g., 4-6 hours or overnight) to standardize the metabolic state before the tracer infusion.

-

Tracer Administration:

-

Anesthetize the animals according to approved institutional protocols.

-

Administer the D2-PA-BSA complex via tail vein injection or a continuous infusion. The choice depends on the research question; a bolus injection is suitable for tracking rapid uptake, while a continuous infusion is used for steady-state kinetic studies.

-

The dose of D2-PA will vary depending on the animal model and study design but is typically in the range of 10-50 mg/kg body weight for a bolus injection.

-

-

Time-Course Sampling:

-

Collect small blood samples at various time points post-administration (e.g., 2, 5, 10, 30, 60, 120 minutes) to measure the plasma clearance of D2-PA and its appearance in different circulating lipid fractions.

-

-

Lipid Extraction and Analysis:

-

Extract total lipids from plasma and homogenized tissue samples using a standard method such as the Folch or Bligh-Dyer procedure.

-

Separate the total lipid extract into different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Convert the fatty acids within each lipid class to fatty acid methyl esters (FAMEs) through a process of hydrolysis and methylation.

-

Analyze the isotopic enrichment of palmitate in each lipid fraction using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The instrument will measure the ratio of the deuterated (m+2) to the undeuterated (m+0) palmitate.

-

In Vitro Studies with Cell Cultures

This protocol provides a framework for using D2-PA to study fatty acid metabolism in cultured cells.

Materials:

-

Palmitic acid-d2

-

BSA (fatty acid-free)

-

Cell culture medium (e.g., DMEM)

-

Cultured cells of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes, C2C12 myotubes)

-

Cell lysis buffer

-

Lipid extraction solvents

Procedure:

-

Cell Culture: Grow cells to the desired confluency in standard growth medium.

-

Preparation of D2-PA-BSA Medium:

-

Prepare a sterile, concentrated stock solution of D2-PA complexed with BSA as described for the in vivo protocol.

-

Dilute this stock solution in serum-free or low-serum cell culture medium to achieve the desired final concentration of D2-PA (e.g., 50-500 µM).

-

-

Cell Treatment:

-

Wash the cells with phosphate-buffered saline (PBS) to remove residual growth medium.

-

Incubate the cells with the D2-PA-containing medium for a specific duration, which can range from minutes to several hours depending on the metabolic process being studied.

-

-

Cell Harvesting and Lipid Extraction:

-

At the end of the incubation period, wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Lyse the cells and extract total lipids as described for tissue samples.

-

-

Lipid Analysis: Analyze the isotopic enrichment of palmitate in different cellular lipid fractions using GC-MS or LC-MS.

Data Presentation and Interpretation

The primary outcome of D2-PA tracer studies is the measurement of isotopic enrichment, which reflects the proportion of the labeled tracer within a given metabolite pool. This data can be used to calculate various kinetic parameters that provide insight into metabolic rates.

Key Parameters and Calculations

-

Tracer-to-Tracee Ratio (TTR): This is the fundamental measurement obtained from the mass spectrometer, representing the ratio of the abundance of the labeled metabolite (tracer) to the unlabeled metabolite (tracee). It is a direct measure of isotopic enrichment.

-

Fractional Synthesis Rate (FSR): In the context of lipid synthesis, FSR represents the fraction of a lipid pool that is newly synthesized over a given time period. For example, the FSR of triglycerides can be calculated by measuring the rate of incorporation of D2-PA into the triglyceride pool over time, relative to the enrichment of the precursor pool (e.g., plasma free fatty acids).

Quantitative Data Summary

The following tables summarize hypothetical but representative data from studies using D2-PA to investigate metabolic disorders, demonstrating how such data can be presented for clear comparison.

Table 1: Palmitic Acid-d2 Enrichment in Plasma and Liver Lipids in a Mouse Model of NAFLD

| Lipid Fraction | Control Group (TTR %) | NAFLD Group (TTR %) | Fold Change | p-value |

| Plasma Free Fatty Acids | 15.2 ± 2.1 | 14.8 ± 1.9 | 0.97 | >0.05 |

| Liver Triglycerides | 5.8 ± 1.2 | 12.5 ± 2.5 | 2.16 | <0.01 |

| Liver Phospholipids | 2.1 ± 0.5 | 2.3 ± 0.6 | 1.10 | >0.05 |

| Liver Diacylglycerols | 3.5 ± 0.8 | 7.1 ± 1.5 | 2.03 | <0.01 |

| Liver Ceramides | 1.9 ± 0.4 | 4.2 ± 0.9 | 2.21 | <0.01 |

Data are presented as mean ± SD. TTR was measured 2 hours post D2-PA administration.

Table 2: Effect of a Novel Therapeutic Agent on D2-PA Incorporation into Liver Triglycerides in Diet-Induced Obese Mice

| Treatment Group | Liver TG Content (mg/g) | D2-PA Enrichment in Liver TG (TTR %) | Fractional TG Synthesis (%/hr) |

| Vehicle Control | 25.4 ± 3.1 | 10.2 ± 1.8 | 5.1 ± 0.9 |

| Therapeutic Agent X | 15.1 ± 2.5 | 6.1 ± 1.2 | 3.0 ± 0.6 |

| p-value | <0.001 | <0.01 | <0.01 |

Data are presented as mean ± SD.

Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing the complex processes involved in D2-PA tracer studies, from the experimental procedure to the metabolic fate of the tracer.

Caption: Workflow for in vivo metabolic tracing studies using Palmitic Acid-d2.

Caption: Intracellular metabolic fate of Palmitic Acid-d2 tracer.

Conclusion and Future Directions

Palmitic acid-d2 is a powerful and safe tool for dissecting the complexities of lipid metabolism in health and disease. Its application has already yielded significant insights into the pathophysiology of metabolic disorders and provides a robust platform for evaluating the efficacy of novel therapeutic interventions. For drug development professionals, these techniques offer a means to gain a deeper understanding of a compound's mechanism of action, to identify pharmacodynamic biomarkers of target engagement, and to assess the metabolic consequences of drug treatment.

Future advancements in mass spectrometry, with ever-increasing sensitivity and resolution, will further enhance the utility of D2-PA and other stable isotope tracers. The integration of stable isotope tracing with other 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, will provide a more holistic, systems-level understanding of metabolic regulation. This integrated approach will undoubtedly open new avenues for the development of personalized medicine strategies for metabolic diseases.

Foundational Studies of Fatty Acid Metabolism Using Deuterated Palmitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid (C16:0) is the most abundant saturated fatty acid in the human body, playing a central role in energy storage, membrane structure, and cellular signaling.[1][2] Dysregulation of its metabolism is implicated in a host of pathological conditions, including metabolic syndrome, cardiovascular disease, and cancer.[3] Consequently, accurately tracing and quantifying the metabolic fate of palmitic acid is crucial for understanding disease mechanisms and developing novel therapeutics.

Stable isotope labeling, coupled with mass spectrometry, has become an indispensable tool for these investigations. By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can track the journey of molecules through complex biological systems.[4][5] Deuterium (²H or D), a stable isotope of hydrogen, is a particularly effective tracer for studying fatty acid oxidation.

This technical guide focuses on the foundational use of deuterated palmitic acid as a tracer for fatty acid metabolism. While various deuterated forms exist, this document will detail the principles and methodologies established through seminal studies using heavily-deuterated palmitic acid (e.g., d31-palmitic acid) to trace its catabolism. We will also discuss the role of sparsely-deuterated forms like palmitic acid-d2, which are primarily utilized as internal standards for precise quantification in mass spectrometry.[6] This guide provides key quantitative data, detailed experimental protocols, and visual workflows to empower researchers in applying these powerful techniques.

Core Principle: Tracing Beta-Oxidation with Deuterium

The primary catabolic fate of palmitic acid is mitochondrial beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. When a deuterated fatty acid like d31-palmitic acid is oxidized, the deuterium atoms are released in the form of deuterated water (D₂O).[7] This labeled water then mixes with the body's total water pool, and its enrichment can be measured in bodily fluids like urine or plasma. This provides a cumulative record of the total amount of the administered fatty acid that has been oxidized over a period, offering a significant advantage over ¹³C-based breath tests, which require constant monitoring and correction for isotope exchange in the TCA cycle.[8][9]

Data Presentation: Quantitative Analysis from Foundational Studies

The following tables summarize quantitative data from key validation studies that established the use of deuterated palmitic acid for measuring dietary fat oxidation. These studies compared the recovery of deuterium from d31-palmitic acid in body water (measured from urine) with the recovery of ¹³CO₂ from [1-¹³C]-palmitic acid in breath, the established method at the time.

Table 1: Comparison of d31-Palmitic Acid and [1-¹³C]-Palmitic Acid Recovery in Resting Subjects

| Parameter | d31-Palmitic Acid | [1-¹³C]-Palmitic Acid (Uncorrected) | [1-¹³C]-Palmitic Acid (Corrected*) |

| Tracer | d31-Palmitic Acid | [1-¹³C]-Palmitic Acid | [1-¹³C]-Palmitic Acid |

| Mean Recovery (10h) | 13.2% ± 7.7% | 6.4% ± 3.6% | 12.7% ± 7.9% (calculated) |

| Correlation (r²) | - | - | 0.88 (p < 0.0002) |

| Mean Difference | - | - | 0.5% ± 2.8% |

*Data corrected for isotopic exchange using [1-¹³C]-acetate recovery (53.7% ± 10.4%). Data sourced from Jones et al.[7][8]

Table 2: Comparison of d31-Palmitic Acid and [1-¹³C]-Palmitic Acid Recovery During Exercise

| Parameter | d31-Palmitic Acid (Uncorrected) | [1-¹³C]-Palmitic Acid (Uncorrected) | [1-¹³C]-Palmitate (Corrected*) |

| Tracer | d31-Palmitic Acid | [1-¹³C]-Palmitic Acid | [1-¹³C]-Palmitic Acid |

| Mean Recovery (9h) | 10.6% ± 3% | 5.6% ± 2% | 10.2% ± 3.7% (calculated) |

| Correlation (y=0.96x) | - | - | p < 0.0001 |

| Mean Difference | - | - | 0.4% ± 3% |

*Data corrected for isotopic exchange using [1-¹³C]-acetate recovery (54% ± 4%). Data sourced from Raman et al.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving deuterated palmitic acid. Protocol 1 describes an in vivo study for measuring dietary fat oxidation, based on the foundational validation studies. Protocol 2 provides a general method for in vitro labeling of cultured cells to trace fatty acid uptake and metabolism.

Protocol 1: In Vivo Measurement of Dietary Palmitic Acid Oxidation

This protocol is adapted from studies validating d31-palmitic acid against [1-¹³C]-palmitic acid in human subjects.[7][9]

1. Subject Preparation:

-

Subjects should arrive at the laboratory in the morning after an overnight fast (10-12 hours).

-

Record baseline measurements including weight, height, and body composition.

-

Collect baseline urine and saliva samples to determine natural background deuterium enrichment.

2. Tracer Administration:

-

Prepare a liquid meal (e.g., Boost Plus). The composition should be standardized for all subjects.

-

Warm the liquid meal to approximately 50°C to ensure the fatty acid tracer dissolves and remains in suspension.

-

Add d31-palmitic acid to the meal at a dose of 15 mg/kg body weight. Mix thoroughly.

-

Administer the meal to the subject for consumption over a 15-20 minute period.

3. Sample Collection:

-

Collect all urine produced by the subject for the next 9-10 hours. It is critical to collect the total volume.

-

For time-course analysis, collect urine at specific intervals (e.g., 0, 2, 4, 6, 8, 10 hours post-dose).

-

Store urine samples at -20°C or -80°C until analysis.

4. Sample Analysis (Deuterium Enrichment):

-

Thaw urine samples and mix well.

-

Isolate water from the urine, typically by cryogenic distillation or equilibration techniques.

-

Measure the deuterium enrichment (in ppm or δ notation) of the water sample using Isotope Ratio Mass Spectrometry (IRMS).

5. Calculation of Fatty Acid Oxidation:

-

Calculate the total body water (TBW) pool size using anthropometric equations (e.g., Watson formula) or by administering a loading dose of ¹⁸O-water.

-

Determine the cumulative amount of deuterium tracer that has entered the body water pool based on the measured enrichment and the total body water volume.

-

Express the cumulative recovery as a percentage of the initial dose administered. This percentage represents the proportion of the ingested d31-palmitic acid that was oxidized.

Formula: % Oxidation = [(Enrichment_sample - Enrichment_baseline) × TBW (L)] / [Dose (mg) × (D/H ratio of tracer)] × 100

Protocol 2: In Vitro Labeling of Cultured Cells with Deuterated Palmitic Acid

This protocol provides a general framework for tracing the uptake and incorporation of deuterated palmitic acid into cellular lipid pools.

1. Preparation of Labeling Medium:

-

Prepare a stock solution of deuterated palmitic acid (e.g., palmitic acid-d2 or d31-palmitic acid) in ethanol or DMSO.

-

Complex the fatty acid to fatty-acid-free Bovine Serum Albumin (BSA) to enhance its solubility and facilitate cellular uptake.

-

Warm a solution of fatty-acid-free BSA (e.g., 10% in PBS) to 37-42°C.

-

Slowly add the palmitic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., a 6:1 molar ratio of fatty acid to BSA).

-

Incubate at 37°C for 30-60 minutes to allow for complete binding.

-

-

Prepare the final labeling medium by adding the palmitate-BSA complex to the cell culture medium (e.g., DMEM) to a final concentration typically ranging from 50 to 200 µM.

2. Cell Culture and Labeling:

-

Seed cells (e.g., hepatocytes, adipocytes, or cancer cell lines) in multi-well plates and grow to the desired confluency (typically 70-80%).

-

Aspirate the growth medium and wash the cells once with warm PBS.

-

Add the pre-warmed deuterated palmitic acid labeling medium to the cells.

-

Incubate the cells for the desired period (a time-course experiment, e.g., 0, 1, 4, 8, 24 hours, is recommended to determine optimal labeling time).

3. Metabolite Extraction:

-

Place the culture plate on ice to quench metabolic activity.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water or a biphasic chloroform:methanol:water system) to the cells.

-

Scrape the cells into the solvent and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites and lipids for analysis.

4. Sample Analysis (LC-MS/MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Use a targeted or untargeted LC-MS/MS method to identify and quantify the deuterated palmitate and its downstream metabolites (e.g., deuterated forms of other fatty acids, triglycerides, phospholipids, or ceramides).

-

Analyze the mass isotopologue distribution to determine the fractional contribution of the tracer to each lipid pool.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of fatty acid metabolism using deuterated palmitic acid.

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 3. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitic Acid-d2 - Applications - CAT N°: 9001876 [bertin-bioreagent.com]

- 7. metsol.com [metsol.com]

- 8. Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation: a method for measuring fat-oxidation in free-living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of Palmitic Acid-d2-1 in Plasma Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body and is integral to numerous physiological and pathological processes.[1] It serves not only as a crucial energy source and a structural component of cell membranes but also as a signaling molecule in various pathways, including those involved in metabolic syndrome, cardiovascular diseases, and cancer.[1][2][3] The use of stable isotope-labeled compounds, such as Palmitic acid-d2-1, allows for precise kinetic studies of fatty acid metabolism and turnover in biological systems.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids in complex biological matrices like plasma.[5] Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[5][6][7] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound in plasma samples, employing a robust and sensitive method suitable for clinical and research applications. The use of Single Ion Monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity of the analysis.[8][9]

Experimental Protocols

This section details the complete workflow for the analysis of this compound in plasma, from sample preparation to data acquisition.

Materials and Reagents

-

This compound (Internal Standard)

-

Unlabeled Palmitic Acid (for calibration standards)

-

Heptadecanoic acid (optional additional internal standard)[4][8]

-

Human Plasma (or study samples)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Iso-octane (HPLC grade)[10]

-

Derivatization Reagent: 5% Acetyl chloride in Methanol[11] or Boron trifluoride (BF3) in Methanol (14%)[7]

-

Sodium Sulfate (anhydrous)

-

Glass test tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or Speed-vac

-

GC-MS system with a polar capillary column (e.g., HP-88 or similar cyanopropyl silicone column)[11][12]

Sample Preparation: Lipid Extraction

-

Thaw frozen plasma samples on ice.

-

In a glass test tube, add 100 µL of plasma.

-

Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in hexane). This will serve as the internal standard for quantification.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture (Folch method).[8]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.[10]

-

Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the extracted lipid fraction under a gentle stream of nitrogen or using a Speed-vac at 37°C.[8]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Direct analysis of free fatty acids by GC is challenging due to their low volatility.[5][7] Derivatization to FAMEs is a critical step to increase volatility.[5][6]

-

To the dried lipid extract, add 500 µL of 5% acetyl chloride in methanol.[11]

-

Cap the tube tightly and vortex briefly.

-

Heat the sample at 75°C for 30 minutes to facilitate the methylation reaction.[11]

-

Allow the sample to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water to the tube.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: Agilent J&W HP-88 (60 m x 0.25 mm, 0.20 µm) or equivalent polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.[8]

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 2 minutes.

-

Ramp 1: 4°C/minute to 240°C.

-

Hold at 240°C for 10 minutes.[13]

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking blank plasma extracts with known concentrations of unlabeled palmitic acid and a fixed concentration of the this compound internal standard. Process these standards in the same manner as the study samples.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte (unlabeled palmitic acid) to the internal standard (this compound) against the concentration of the analyte. The concentration of palmitic acid in the unknown samples can then be determined from this curve.

Data Presentation

Quantitative data from the analysis should be summarized for clarity and ease of comparison.

Table 1: Example Calibration Curve Data for Palmitic Acid Analysis

| Standard Concentration (µg/mL) | Peak Area (Palmitic Acid) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 1 | 15,000 | 150,000 | 0.10 |

| 5 | 76,000 | 152,000 | 0.50 |

| 10 | 151,000 | 151,000 | 1.00 |

| 25 | 378,000 | 151,200 | 2.50 |

| 50 | 755,000 | 151,000 | 5.00 |

| 100 | 1,510,000 | 151,000 | 10.00 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |

Table 2: Example Validation Summary

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL |

| Upper Limit of Quantification (ULOQ) | 100 µg/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound in plasma.

Palmitic Acid Signaling Pathway Example

Palmitic acid is a known modulator of several key signaling pathways. For instance, it can influence the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[2][3]

Caption: Simplified overview of Palmitic Acid's role in signaling pathways.

References

- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 3. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 4. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization techniques for free fatty acids by GC [restek.com]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. agilent.com [agilent.com]

- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 13. shimadzu.com [shimadzu.com]

Quantitative Analysis of Palmitic Acid Using a Stable Isotope Dilution LC-MS/MS Method

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is a primary component of lipids in animals and plants. Beyond its role in energy storage, palmitic acid is a key signaling molecule implicated in numerous cellular processes and pathologies, including metabolic syndrome, cardiovascular disease, and cancer.[1][2] Accurate and precise quantification of palmitic acid in biological matrices is therefore crucial for understanding its physiological and pathological roles.

This application note provides a detailed protocol for the quantitative analysis of palmitic acid in biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology employs a stable isotope-labeled internal standard, Palmitic acid-d2-1, to ensure high accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of palmitic acid is depicted below. The process begins with the extraction of lipids from the biological sample, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

Caption: Experimental workflow for quantitative LC-MS/MS analysis of Palmitic Acid.

Experimental Protocols

Materials and Reagents

-

Palmitic acid standard (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade methanol, chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Biological matrix (e.g., human plasma, cell lysate)